Methenamine thiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

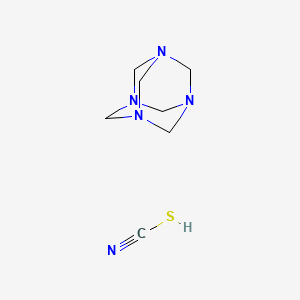

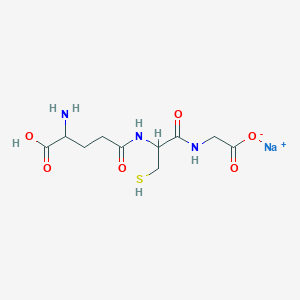

メテナミンチオシアネートは、尿路消毒剤であるメテナミンと、硫黄を含む官能基であるチオシアネートを組み合わせた化合物です。 チオシアネートは、特に硫黄含有化合物の形成における有機合成において、その多様な用途で知られています .

2. 製法

メテナミンチオシアネートは、さまざまな方法で合成できます。一般的なアプローチの1つは、メテナミンをチオシアン酸またはその塩と制御された条件下で反応させることです。この反応には通常、チオシアネート基の形成を促進するために酸性環境が必要です。 工業生産方法では、通常、大型の反応器を使用し、温度とpHを正確に制御して、高い収率と純度を確保します .

準備方法

Methenamine thiocyanate can be synthesized through various methods. One common approach involves the reaction of methenamine with thiocyanic acid or its salts under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the thiocyanate group. Industrial production methods often involve the use of large-scale reactors and precise control of temperature and pH to ensure high yield and purity .

化学反応の分析

メテナミンチオシアネートは、次のようないくつかのタイプの化学反応を起こします。

酸化: チオシアネート基は酸化されてイソチオシアネートまたはその他の硫黄含有化合物になる可能性があります。

還元: 還元反応では、チオシアネート基がチオールまたはスルフィドに変換される可能性があります。

置換: チオシアネート基は、他の求核剤と置換されて、さまざまな誘導体の形成につながる可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤などがあります。

4. 科学研究での応用

メテナミンチオシアネートは、科学研究で幅広い用途があります。

化学: これは、さまざまな硫黄含有有機化合物の合成における前駆体として使用されます。

生物学: メテナミンチオシアネートは、潜在的な抗菌特性とその細菌増殖阻害における役割について研究されています。

医学: メテナミンチオシアネートの構成要素であるメテナミンは、尿路感染症の治療と予防に使用されます。

科学的研究の応用

Methenamine thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various sulfur-containing organic compounds.

Biology: this compound is studied for its potential antimicrobial properties and its role in inhibiting bacterial growth.

Medicine: Methenamine, a component of this compound, is used in the treatment and prevention of urinary tract infections.

Industry: Thiocyanates are used in the production of pharmaceuticals, agrochemicals, and dyes

作用機序

メテナミンチオシアネートの作用機序は、酸性環境におけるメテナミンの加水分解によるホルムアルデヒドの生成を含みます。ホルムアルデヒドは強力な殺菌剤です。ホルムアルデヒドは、細菌の細胞分裂を阻害し、細菌のタンパク質と核酸を変性させます。 チオシアネート基は、細菌の細胞膜を破壊する可能性のある反応性硫黄種を形成することによって、化合物の抗菌特性にも寄与する可能性があります .

類似化合物との比較

メテナミンチオシアネートは、次のような他の類似化合物と比較することができます。

メテナミンヒプレート: メテナミンチオシアネートと同じ目的で使用されますが、ヒップル酸と組み合わせられています。

メテナミンマンデレート: マンデル酸と組み合わせた、尿路消毒剤で使用される別のバリアント。

イソチオシアネート: チオシアネートの酸化から得られる化合物で、抗菌および抗がん特性で知られています。メテナミンチオシアネートは、メテナミンとチオシアネートの組み合わせによりユニークであり、抗菌活性と硫黄化学の両方に二重の機能を提供します

特性

CAS番号 |

72952-09-1 |

|---|---|

分子式 |

C7H13N5S |

分子量 |

199.28 g/mol |

IUPAC名 |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;thiocyanic acid |

InChI |

InChI=1S/C6H12N4.CHNS/c1-7-2-9-4-8(1)5-10(3-7)6-9;2-1-3/h1-6H2;3H |

InChIキー |

KVQREULTCKEKCG-UHFFFAOYSA-N |

正規SMILES |

C1N2CN3CN1CN(C2)C3.C(#N)S |

関連するCAS |

72952-09-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)

![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)